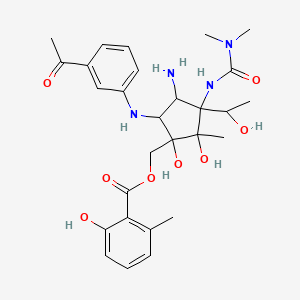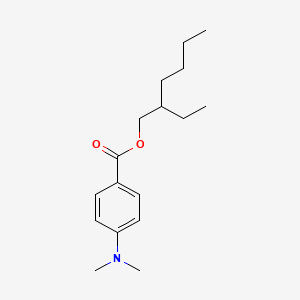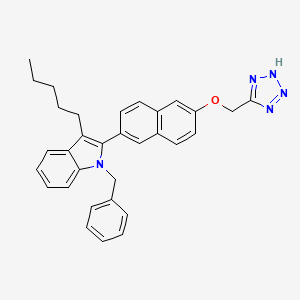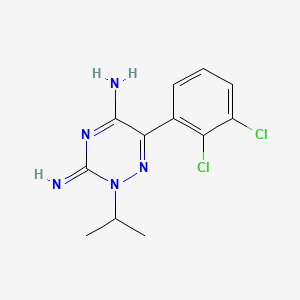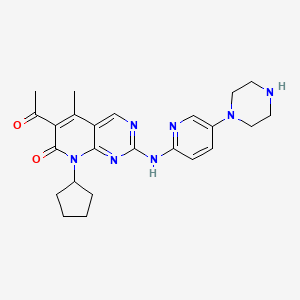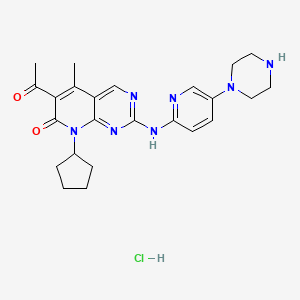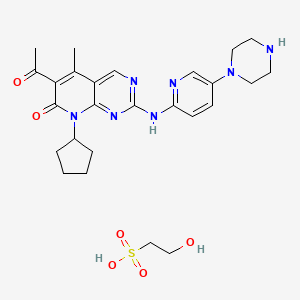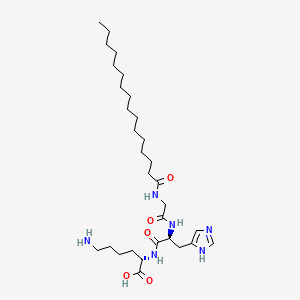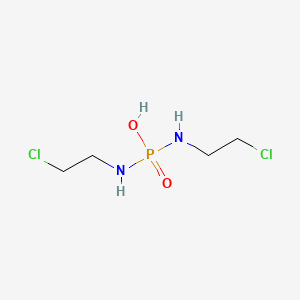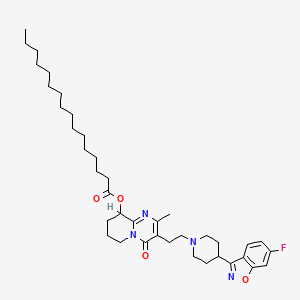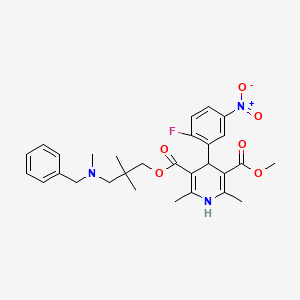
Palonidipine
Übersicht
Beschreibung
Palonidipin ist ein niedermolekulares Medikament, das als spannungsgesteuerter Calciumkanalblocker wirkt. Es wurde ursprünglich von Teijin Pharma Ltd. entwickelt. und wurde für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Angina pectoris und Bluthochdruck, untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Palonidipin beinhaltet die Herstellung seines Hydrochloridsalzes, einem 1,4-Dihydropyridin-Derivat. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation eines Benzylmethylamin-Derivats mit einem 2,2-Dimethylpropyl-methylester.
Cyclisierung: Dieser Zwischenstoff unterliegt einer Cyclisierung, um den Dihydropyridinring zu bilden.
Nitrierung und Fluorierung: Die Einführung von Nitro- und Fluorogruppen am aromatischen Ring erfolgt durch Nitrierungs- und Fluorierungsreaktionen.
Hydrochloridbildung: Schließlich wird die Verbindung in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Palonidipin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Palonidipin unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe zu einer Aminogruppe modifizieren.
Substitution: Halogensubstitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators eingesetzt.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Produziert verschiedene oxidierte Metaboliten.
Reduktion: Bildet Amin-Derivate.
Substitution: Führt zu halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Palonidipin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung zur Untersuchung von Calciumkanalblockern verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Calcium-Signalgebung.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Angina pectoris und Bluthochdruck.
Industrie: Wird bei der Entwicklung neuer Calciumkanalblocker und verwandter Arzneimittel eingesetzt
Wirkmechanismus
Palonidipin übt seine Wirkung aus, indem es spannungsgesteuerte Calciumkanäle (VDCCs) blockiert. Diese Hemmung verhindert den Einstrom von Calciumionen in die Zellen, was zu Vasodilatation und einer verringerten Herzbelastung führt. Die primären molekularen Zielstrukturen sind die L-Typ-Calciumkanäle, die in den glatten Muskelzellen der Blutgefäße vorkommen. Durch die Blockierung dieser Kanäle reduziert Palonidipin den peripheren Widerstand und senkt den Blutdruck .
Analyse Chemischer Reaktionen
Types of Reactions
Palonidipine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Forms amino derivatives.
Substitution: Results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Palonidipine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium signaling.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly angina pectoris and hypertension.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals
Wirkmechanismus
Palonidipine exerts its effects by blocking voltage-gated calcium channels (VDCCs). This inhibition prevents the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload. The primary molecular targets are the L-type calcium channels found in the smooth muscle cells of blood vessels. By blocking these channels, this compound reduces peripheral resistance and lowers blood pressure .
Vergleich Mit ähnlichen Verbindungen
Palonidipin wird mit anderen Calciumkanalblockern wie Nifedipin, Nicardipin und Amlodipin verglichen:
Nifedipin: Palonidipin hat eine längere Wirkungsdauer und ist wirksamer bei der Steigerung des koronaren Blutflusses.
Nicardipin: Ähnliche Wirksamkeit bei der Vasodilatation, aber Palonidipin hat eine länger anhaltende Wirkung.
Amlodipin: Beide Medikamente sind wirksam bei der Behandlung von Bluthochdruck, aber Palonidipin hat einen ausgeprägteren Effekt auf den koronaren Blutfluss .
Ähnliche Verbindungen
- Nifedipin
- Nicardipin
- Amlodipin
- Cilnidipin
- Lercanidipin
Eigenschaften
IUPAC Name |
5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSLZPCNUVWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043836 | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96515-73-0 | |
| Record name | Palonidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
